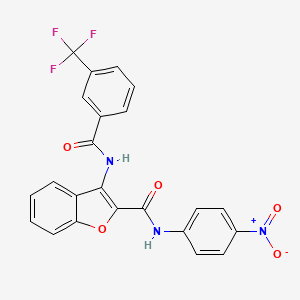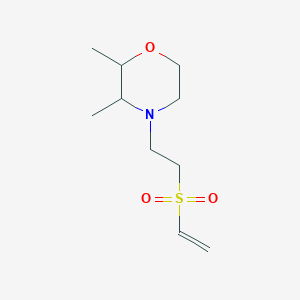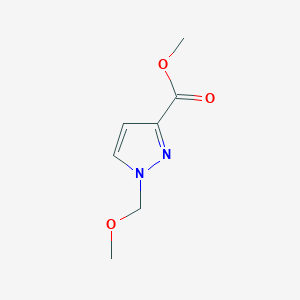![molecular formula C22H24N4O5 B2508950 N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251698-30-2](/img/structure/B2508950.png)
N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel compounds with potential cytotoxic activity against human cancer cells has been a significant focus in recent research. One study describes the synthesis of a series of new 1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-ones. This process involves a 1,3-dipolar cycloaddition reaction of 1-allyl-4-(trihalomethyl)pyrimidin-2(1H)-ones with aryl nitrile oxides. The compounds synthesized in this study showed promising preliminary results, with three compounds presenting IC50 values below 2 μM and moderate to high selectivity against various human tumoral cell lines, including breast cancer, hepatoma, bladder cancer, colorectal carcinoma, and CACO-2 .
Another study focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through a [3+2] cycloaddition. The synthesis began with the preparation of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one via intramolecular cyclization. Subsequent N-allylation and N-propargyl alkylation yielded dipolarophiles, which, when condensed with arylnitrile oxides, produced the expected isoxazolines and isoxazoles. These target compounds were thoroughly characterized using 1H NMR, 13C NMR, IR, and HRMS .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are complex and were determined using various spectroscopic techniques. In the first study, the 1H NMR, 13C NMR, and IR spectroscopy were likely used to confirm the structure of the synthesized 1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-ones . Similarly, the second study utilized 1H NMR, 13C NMR, IR, and HRMS to completely characterize the new isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . These techniques are crucial for confirming the regioselectivity of the 1,3-dipolar cycloaddition reactions and the identity of the final products.
Chemical Reactions Analysis
The chemical reactions involved in these studies are primarily [3+2] cycloaddition reactions, which are a subset of dipolar cycloadditions. These reactions are useful for constructing five-membered rings, such as isoxazolines and isoxazoles, which are prevalent in the synthesized compounds. The reactions are regiospecific, meaning that the orientation of the substituents in the final product is predictable based on the starting materials. The use of arylnitrile oxides as the dipolar component in these reactions is notable for its ability to introduce aryl groups into the heterocyclic framework .
Physical and Chemical Properties Analysis
While the provided data does not include specific physical and chemical properties of the synthesized compounds, such properties are typically determined through a combination of experimental techniques and theoretical calculations. Properties of interest might include solubility, melting points, boiling points, stability, and reactivity. The cytotoxic activity evaluation against human cancer cells provides insight into the biological properties of the compounds, which is a critical aspect of their potential therapeutic application . The characterization techniques mentioned, such as NMR and IR spectroscopy, also contribute to understanding the physical and chemical properties by revealing details about the electronic environment and molecular conformation .
Applications De Recherche Scientifique
Antitumor Activity and Molecular Docking
N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide derivatives have shown promising results in antitumor activity. A study highlighted the synthesis of novel pyrimidiopyrazole derivatives and their significant in vitro antitumor activity against HepG2 cell line. This was further supported by molecular docking using Auto Dock tools, indicating notable interaction energy scores and short distances for compound interaction with 4hdq synthase complex (Fahim, Elshikh, & Darwish, 2019).
Synthesis and Reactions with Electrophiles
The compound has been used in the synthesis of various heterocyclic compounds. For instance, 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones were synthesized through reactions with different electrophiles, demonstrating the compound's versatility in creating diverse molecular structures (Mekuskiene & Vainilavicius, 2006).
Synthesis of Isoxazolines and Isoxazoles
Another research focused on the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This involved a [3+2] cycloaddition reaction, showcasing the compound's potential in creating complex and biologically significant structures (Rahmouni et al., 2014).
Intramolecular Electrophilic Cyclization
The compound's derivatives also underwent intramolecular electrophilic cyclization, leading to the formation of fused pyrimidine systems. This process highlights the compound's role in facilitating complex chemical transformations and creating structurally unique molecules (Vas’kevich et al., 2015).
Antimicrobial Activity
In addition to antitumor properties, derivatives of this compound have been explored for their antimicrobial activity. Synthesis of new heterocycles incorporating this compound showed potential as antimicrobial agents, further expanding its scope in medicinal chemistry (Bondock et al., 2008).
Propriétés
IUPAC Name |
N-cyclopentyl-2-[2,4-dioxo-3-[2-oxo-2-(prop-2-enylamino)ethyl]-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-2-11-23-17(27)12-26-21(29)20-19(15-9-5-6-10-16(15)31-20)25(22(26)30)13-18(28)24-14-7-3-4-8-14/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVNHZADARYLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2508872.png)
![N-(4-chlorobenzyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2508875.png)


![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)

![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)
![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)
![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2508890.png)